molecular formula C12H17N3O2 B8692942 2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine

2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine

Cat. No. B8692942
M. Wt: 235.28 g/mol
InChI Key: ZTQQYQLRIZWCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(N-Cyclohexyl-N-methylamino)-5-nitro-pyridine

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-5-nitropyridin-2-amine

InChI

InChI=1S/C12H17N3O2/c1-14(10-5-3-2-4-6-10)12-8-7-11(9-13-12)15(16)17/h7-10H,2-6H2,1H3

InChI Key

ZTQQYQLRIZWCNT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.38 g, 9.48 mmol) was washed 3× with hexanes then a solution of 2-cyclohexylamino-5-nitropyridine (1.88 g, 8.5 mmol) dissolved in dimethylformamide (20 mL) was added. After stirring for 30 minutes at 22° C., the reaction mixture was cooled to 0° C. and methyl iodide (0.55 mL, 8.9 mmol) was added. The solution was stirred for 1.5 hours at 0° C. followed by quenching with saturated aqueous NH4Cl. The reaction mixture was diluted with ethyl acetate and extracted 5× with water (200 mL), saturated NaCl, dried over Na2SO4 and concentrated in vacuo oil was chromatographed on SiO2 using 2:1 hexanes/ethyl acetate as eluent.
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.38 g, 9.48 mmol) was washed 3x with hexanes then a solution of 2-cyclohexylamino-5-nitropyridine (1.88 g, 8.5 mmol) dissolved in dimethylformamide (20 mL) was added. After stirring for 30 minutes at 22° C., the reaction mixture was cooled to 0° C. and methyl iodide (0.55 mL, 8.9 mmol) was added. The solution was stirred for 1.5 hours at 0° C. followed by quenching with saturated aqueous NH4Cl. The reaction mixture was diluted with ethyl acetate and extracted 5x with water (200 mL), saturated NaCl, dried over Na2SO4 and concentrated in vacuo oil was chromatographed on SiO2 using 2:1 hexanes/ethyl acetate as eluent.
Quantity
0.38 g
Type
reactant
Reaction Step One
[Compound]
Name
3x
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three

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